molecular formula C20H14ClNO4S2 B2968698 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole CAS No. 850928-48-2

5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Cat. No.: B2968698
CAS No.: 850928-48-2
M. Wt: 431.91
InChI Key: WVPAATMFGNGTLR-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a synthetic oxazole derivative provided for early-stage research and screening purposes. This compound features a complex molecular structure that incorporates furan, phenylsulfonyl, and chlorobenzylthio moieties, which are often explored in medicinal chemistry for their potential biological activities. Similar structural motifs are found in compounds investigated for antiproliferative properties . Researchers value such specialized chemicals for developing new pharmacological tools and probing biological mechanisms. This product is supplied as a solid and is intended for research use only in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S2/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(26-20)17-11-6-12-25-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAATMFGNGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its therapeutic potential.

Structural Characteristics

The compound features a complex structure characterized by:

  • Furan ring : Contributes to its reactivity and biological properties.
  • Oxazole moiety : Known for diverse pharmacological activities.
  • Chlorobenzyl thio group : Enhances lipophilicity and potential interactions with biological targets.
  • Phenylsulfonyl group : May contribute to its anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS)

These methods confirm the structural integrity and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The results indicate moderate activity, suggesting potential as a lead compound for further development in anticancer therapies. Notably, the compound demonstrated varying degrees of cytotoxicity across different cell lines, indicating selective activity.

The proposed mechanism of action involves interaction with specific molecular targets within cancer cells, potentially leading to:

  • Induction of apoptosis
  • Inhibition of cell proliferation pathways

Further research is needed to elucidate the precise mechanisms and optimize the compound's efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-(substituted phenyl)-1,3,4-oxadiazoleContains oxadiazole ringAntimicrobial, antitumor
4-(substituted phenyl)-thiazoleThiazole ring instead of oxazoleAntimicrobial
2-(furan-2-yl)-1,3-thiazoleThiazole with furanAntimicrobial, anti-inflammatory

The combination of thioether and sulfonamide functionalities in the target compound enhances its biological activity compared to others lacking these features.

Case Studies

Several case studies have reported on the biological effects of compounds similar to this compound. For example:

  • Anticancer Activity : A study highlighted the effectiveness of furan derivatives in inhibiting tumor growth in vivo models.
  • Antimicrobial Properties : Research indicated that similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broader spectrum of biological applications .

Scientific Research Applications

5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound with a combination of functional groups, including a chlorobenzylthio group, a fluorophenylsulfonyl group, and a furan-2-yl group attached to an oxazole ring. The compound's potential lies in medicinal chemistry, with ongoing research into its biological activities, synthesis, and potential applications.

Synthesis and Characterization

The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring, introduction of the chlorobenzylthio group, and attachment of the fluorophenylsulfonyl group. Industrial production would likely optimize the synthetic route to ensure high yield and purity, potentially using catalysts, controlled reaction conditions, and purification techniques. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used.

5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole exhibits moderate antiproliferative activity against several human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The compound may interact with biological targets involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole C₂₀H₁₃ClN₂O₄S₂ 476.96 - 2-Chlorobenzylthio (C₅)
- Phenylsulfonyl (C₄)
- Furan-2-yl (C₂)
Oxazole core; sulfonyl group enhances polarity
4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole C₂₀H₁₃BrClN₂O₄S₂ 510.81 - 4-Bromophenylsulfonyl (C₄)
- 2-Chlorobenzylthio (C₅)
- Furan-2-yl (C₂)
Bromine substitution increases molecular weight and polarizability
Thiazolyl Hydrazone Derivatives (e.g., compound from ) Varies (e.g., C₂₀H₁₄ClN₅O₃S) ~470–500 - Thiazole core
- Hydrazone linker
- Nitrophenyl/furan substituents
Antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities
Isostructural Thiazoles (Compounds 4 and 5) C₂₈H₂₂ClF₃N₆S (example) ~580–600 - Chloro/fluorophenyl groups
- Triazole-pyrazole-thiazole hybrid
Isostructural crystallinity; planar conformations influence packing
Key Observations:

Core Heterocycle Differences :

  • The oxazole core in the target compound differs from thiazole derivatives (e.g., ). Oxazoles are less basic than thiazoles due to the oxygen atom, which may alter electronic properties and binding interactions .
  • Thiazole-based analogs in demonstrated antifungal and anticancer activities, but oxazole derivatives may exhibit distinct pharmacokinetic profiles due to reduced hydrogen-bonding capacity.

Sulfonyl Groups: The phenylsulfonyl moiety in the target compound is electron-withdrawing, which may enhance stability and metabolic resistance compared to non-sulfonylated analogs.

Crystallinity and Conformation :

  • Isostructural thiazoles () exhibit planar molecular conformations with halogen-dependent crystal packing. The target compound’s sulfonyl group may promote different intermolecular interactions (e.g., dipole-dipole) compared to triazole-pyrazole hybrids .

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